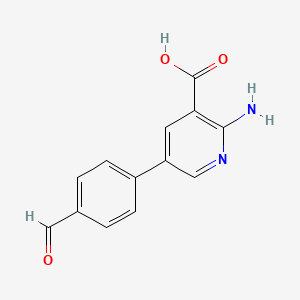

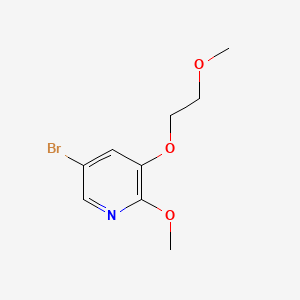

![molecular formula C7H4BrClN2 B596108 2-溴-7-氯咪唑并[1,2-a]吡啶 CAS No. 1260825-69-1](/img/structure/B596108.png)

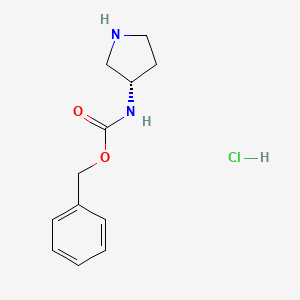

2-溴-7-氯咪唑并[1,2-a]吡啶

货号 B596108

CAS 编号:

1260825-69-1

分子量: 231.477

InChI 键: DKPBAWAFMKICQR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"2-Bromo-

科学研究应用

-

Medicinal Chemistry

- Application : Imidazopyridine, which includes “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- Method : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are used .

- Results : The results of these methods have led to the creation of a wide range of compounds with significant biological and therapeutic value .

-

Material Science

- Application : Imidazopyridine is also useful in material science because of its structural character .

- Method : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are used .

- Results : The results of these methods have led to the creation of a wide range of compounds with significant value in material science .

-

Antituberculosis Agents

- Application : Imidazopyridine analogues, including “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, have been studied as potential antituberculosis agents .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

pH Monitoring

-

Antimicrobial Agents

- Application : Imidazopyridine analogues, including “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, have been studied as potential antimicrobial agents .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against various types of bacteria and fungi .

-

Chemical Synthesis

- Application : “2-Bromo-7-chloroimidazo[1,2-a]pyridine” is used as a starting material in the synthesis of various other chemical compounds .

- Method : The compound can be used in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Results : The results of these methods have led to the creation of a wide range of compounds with significant value in various fields of chemistry .

属性

IUPAC Name |

2-bromo-7-chloroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPBAWAFMKICQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721011 |

Source

|

| Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-chloroimidazo[1,2-a]pyridine | |

CAS RN |

1260825-69-1 |

Source

|

| Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

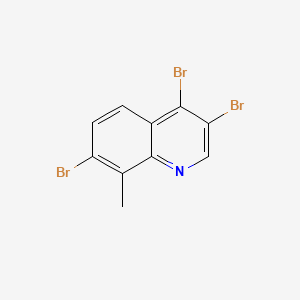

5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine

1241752-41-9

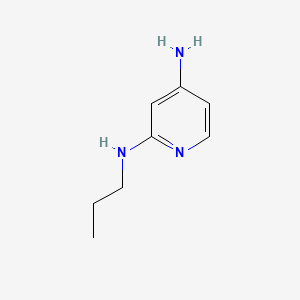

3,4,7-Tribromo-8-methylquinoline

1211295-94-1

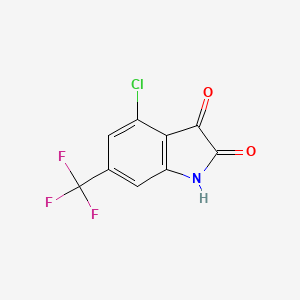

N2-propylpyridine-2,4-diamine

1250938-15-8

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

155560-04-6

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)